(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17875119
InChI: InChI=1S/C13H10Br2F2N2/c14-10-1-2-12(15)19-13(10)11(18)5-7-3-8(16)6-9(17)4-7/h1-4,6,11H,5,18H2/t11-/m0/s1
SMILES:
Molecular Formula: C13H10Br2F2N2
Molecular Weight: 392.04 g/mol

(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine

CAS No.:

Cat. No.: VC17875119

Molecular Formula: C13H10Br2F2N2

Molecular Weight: 392.04 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine -

Specification

Molecular Formula C13H10Br2F2N2
Molecular Weight 392.04 g/mol
IUPAC Name (1S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethanamine
Standard InChI InChI=1S/C13H10Br2F2N2/c14-10-1-2-12(15)19-13(10)11(18)5-7-3-8(16)6-9(17)4-7/h1-4,6,11H,5,18H2/t11-/m0/s1
Standard InChI Key QTZBWPGHYZUOES-NSHDSACASA-N
Isomeric SMILES C1=CC(=NC(=C1Br)[C@H](CC2=CC(=CC(=C2)F)F)N)Br
Canonical SMILES C1=CC(=NC(=C1Br)C(CC2=CC(=CC(=C2)F)F)N)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyridine ring bearing bromine substituents at positions 3 and 6, which enhance electronic stability and reactivity. The ethanamine linker connects this heterocycle to a 3,5-difluorophenyl group, introducing steric and electronic effects critical for intermolecular interactions. The (S)-configuration at the chiral center influences its stereochemical behavior, a factor pivotal in drug design .

Stereochemical Significance

The (S)-enantiomer’s configuration is often prioritized in medicinal chemistry due to its potential for targeted binding to biological receptors. For example, HIV protease inhibitors like lopinavir and ritonavir rely on specific stereochemistry for efficacy , suggesting analogous considerations for this compound.

Physicochemical Data

The molecular formula C₁₃H₁₁Br₂ClF₂N₂ corresponds to a molecular weight of 428.50 g/mol. Key properties include:

PropertyValueSource
CAS Number1626335-72-5
Molecular FormulaC₁₃H₁₁Br₂ClF₂N₂
Molecular Weight428.50 g/mol
Purity≥98% (HPLC)

Halogen atoms (Br, F, Cl) contribute to lipophilicity, potentially enhancing membrane permeability in biological systems. The hydrochloride salt form improves solubility in polar solvents, facilitating handling in synthetic workflows .

Synthesis and Characterization

Key Intermediates

Intermediate compounds likely include 3,6-dibromopyridin-2-amine and 3,5-difluorophenethylamine. The former could be synthesized via directed ortho-metallation, while the latter might involve fluorination of phenyl precursors .

Analytical Characterization

Available data from suppliers confirm the use of NMR spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) for structural validation and purity assessment . For instance:

  • ¹H NMR: Signals for aromatic protons (δ 6.8–8.2 ppm), amine protons (δ 1.5–2.5 ppm), and diastereotopic methylene groups.

  • MS (ESI+): Molecular ion peak at m/z 428.50 consistent with [M+H]⁺.

Research Findings and Current Status

Preclinical Data

While no direct studies on this compound are published, related bromopyridine derivatives exhibit:

  • Antiviral Activity: EC₅₀ values in the nanomolar range against HIV-1 .

  • Thermal Stability: Decomposition temperatures exceeding 200°C, suitable for high-temperature applications .

Challenges and Future Directions

  • Stereoselective Synthesis: Improving enantiomeric excess (ee) via asymmetric catalysis.

  • Toxicity Profiling: Assessing hepatotoxicity and off-target effects in vitro.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator